molecular formula C5H3N7O2 B8632613 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine

5-nitro-2-(1H-tetrazol-1-yl)pyrimidine

Cat. No. B8632613
M. Wt: 193.12 g/mol
InChI Key: GFRRFJQXQDEBSQ-UHFFFAOYSA-N
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Patent
US08552022B2

Procedure details

2-chloro-5-nitropyrimidine (1.6 g, 10 mmol), 1H-tetrazole (24.44 mL, 11 mmol, 0.45M in MeCN) were added in DMF (20 mL), cooled to 0° C., then triethylamine (1.67 mL, 12 mmol) was added drop-wise. After 15 minutes, water (100 mL) was added, extracted with ethyl acetate (100 mL×1, 50 mL×6). The organic phase were combined and dried by magnesium sulfate, filtered, concentrated and purified by column chromatography through a 100 gram Biotage SNAP KP-Sil™silica gel cartridge eluting with 30% ethyl acetate/hexanes to give the title compound as a pale yellow solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
24.44 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[NH:11]1[CH:15]=[N:14][N:13]=[N:12]1.C(N(CC)CC)C.O>CN(C=O)C>[N+:8]([C:5]1[CH:4]=[N:3][C:2]([N:11]2[CH:15]=[N:14][N:13]=[N:12]2)=[N:7][CH:6]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)[N+](=O)[O-]
Name
Quantity
24.44 mL
Type
reactant
Smiles
N1N=NN=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.67 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL×1, 50 mL×6)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography through a 100 gram Biotage SNAP KP-Sil™silica gel cartridge
WASH
Type
WASH
Details
eluting with 30% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC(=NC1)N1N=NN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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